molecular formula C13H13NO2 B11891476 Ethyl 8-methylquinoline-3-carboxylate

Ethyl 8-methylquinoline-3-carboxylate

Cat. No.: B11891476
M. Wt: 215.25 g/mol
InChI Key: ANSOCZAPKSUGDB-UHFFFAOYSA-N
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Description

Ethyl 8-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 8-methylquinoline-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Biological Activity

Ethyl 8-methylquinoline-3-carboxylate (EMQ) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of EMQ, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. The structure features a quinoline ring with an ethyl ester and a methyl group, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMQ. For instance, derivatives of quinoline compounds, including EMQ, have demonstrated significant activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Escherichia coli2024
Staphylococcus aureus2225
Pseudomonas aeruginosa2123

The inhibition zones indicate that EMQ exhibits comparable efficacy to standard antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

EMQ has also been investigated for its anticancer properties. A study focusing on quinoline derivatives reported that EMQ showed promising cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)18

These results indicate that EMQ may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .

Antiviral Activity

Emerging research has indicated that quinoline derivatives can exhibit antiviral properties. Preliminary studies suggest that EMQ might inhibit viral replication, particularly against influenza viruses. The mechanism is thought to involve interference with viral entry or replication processes .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of EMQ against common pathogens. The results demonstrated significant inhibition of growth in E. coli and S. aureus, supporting its use as a potential antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on HeLa cells revealed that treatment with EMQ led to apoptosis, characterized by increased caspase activity. This finding suggests that EMQ could act as a pro-apoptotic agent in cancer therapy .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3

InChI Key

ANSOCZAPKSUGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N=C1)C

Origin of Product

United States

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